Endothall
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Cyclic AMP-dependent protein kinase (PKA) and Ca(2+)-calmodulin dependent protein kinase II (CaMKII)-mediated phosphorylation activate histamine synthesis in nerve endings, but the phosphatases deactivating it had not been studied. In this work we show that the protein phosphatase 2A (PP2A)/protein phosphatase 1 (PP1) inhibitor okadaic acid increases histamine synthesis up to twofold in rat cortical miniprisms containing histaminergic nerve endings. This effect was mimicked by the PP2A/PP1 inhibitor calyculin, but not by the inactive analog 1-norokadaone. Other phosphatase inhibitors like endothall (PP2A), cypermethrin and cyclosporin A (protein phosphatase 2B, PP2B) had much lower effects. The effects of okadaic acid appeared to be mediated by an activation of the histamine synthesizing enzyme, histidine decarboxylase. PKA-mediated activation of histamine synthesis decreased the EC(50) and maximal effects of okadaic acid. On the other hand, CaMKII-mediated activation of histamine synthesis decreased okadaic acid maximal effects, but it increased its EC(50). In conclusion, our results indicate that brain histamine synthesis is subjected to regulation by phosphatases PP2A and PP1, and perhaps also PP2B as well as by protein kinases. ... Protein phosphatase (PP) inhibitors and rat cerebellar glial cells in primary culture /were used/ to investigate the role of PP activity in the ability of glial cells to detoxify exogenously applied hydrogen peroxide (H2O2). The marine toxin okadaic acid (OKA), a potent PP1 and PP2A inhibitor, caused a concentration-dependent degeneration of astrocytes and increased the formation of hydroperoxide radicals significantly. Subtoxic exposures to OKA significantly potentiated toxicity by exogenous H2O2. The concentration of H2O2 that reduced by 50% the survival of astrocytes after 3 hr was estimated at 720+/-40 uM in the absence and 85+/-30 uM in the presence of the toxin. The PP inhibitors calyculin A and endothall also potentiated H2O2 toxicity in cerebellar astrocytes. OKA caused a time-dependent inhibition of both glial catalase and glutathione peroxidase, reducing by approximately 50% the activity of these enzymes after 3 hr, whereas other enzymatic activities remained unaffected. Also, OKA reduced the cellular content of total glutathione and elevated oxidized glutathione to about 25% of total glutathione. OKA-treated astrocytes cleared H2O2 from the incubation medium approximately two times more slowly than control cultures. Our results suggest a prominent role for PP activity in the antioxidant mechanisms protecting astrocytes against damage by H2O2. |
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CAS No. |
145-73-3 |
Molecular Formula |
C8H10O5 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+ |
InChI Key |
GXEKYRXVRROBEV-FBXFSONDSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Appearance |
Assay:≥95%A crystalline solid |
Color/Form |
Cyrstalline, white solid |
density |
1.431 |
melting_point |
Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |
Other CAS No. |
28874-46-6 145-73-3 |
physical_description |
The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |
Pictograms |
Acute Toxic; Irritant |
Related CAS |
129-67-9 (di-hydrochloride salt) 17439-94-0 (di-ammonium salt) 2164-07-0 (di-potassium salt) |
shelf_life |
Stable to about 90 °C, at which temperature it undergoes slow conversion to anhydride; stable in acid and light. |
solubility |
In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |
Synonyms |
Hexahydro-3,6-endo-oxy-1,2-benzenedicarboxylic Acid; 3,6-Endo-epoxy-1,2-cyclohexanedicarboxylic Acid; Hexahydro-3,6-endooxyphthalic Acid; Aquathol; Aquothol; Endothal; Endothalic Acid; Endothallic Acid; Herbon Pennout; Hydout; Hydrothol; NSC 112771 |
vapor_pressure |
1.57X10-10 mm Hg at 24 °C |
Origin of Product |
United States |
Molecular and Physiological Mechanisms of Endothall Action
Elucidation of Herbicidal Modes of Action of Endothall
The precise herbicidal mode of action for this compound is complex, with research pointing to multiple pathways through which it exerts its phytotoxic effects. mass.gov It is understood to function as a protein phosphatase inhibitor and is unclassified in the Weed Science Society of America (WSSA) Resistance Grouping. ufl.eduufl.edu Its impact is broad, affecting protein and lipid synthesis, enzymatic activities, and fundamental energy-producing processes like respiration and photosynthesis. ccetompkins.orguky.eduufl.edu
A primary mechanism of this compound's herbicidal activity is its interference with plant protein synthesis. mass.govherts.ac.uknoaa.gov This disruption is a key factor in the eventual death of the plant. uky.edu this compound's inhibitory effect on the synthesis of messenger RNA (mRNA) suggests a mode of action similar to that of actinomycin (B1170597) D. uky.edu By hindering the production of essential proteins necessary for cell growth and function, this compound effectively halts the plant's development and maintenance processes. uky.edunoaa.gov
This compound significantly affects lipid biosynthesis in plants. ccetompkins.orgufl.edumass.gov Research has demonstrated that this compound inhibits the incorporation of malonic acid into the lipid fraction of plant cells. uky.edumass.gov In one study involving hypocotyl segments of the hemp plant (Sesbania exaltata), a concentration of 5 µg/l of this compound resulted in an approximate 40% inhibition of malonic acid incorporation. mass.gov This disruption of lipid synthesis compromises the plant's ability to build and maintain vital cellular structures, particularly membranes. uky.eduufl.edu
This compound disrupts the fundamental energy-producing pathways of respiration and photosynthesis. ccetompkins.orgufl.edumass.gov It has been suggested that this compound's impact on respiration is a significant component of its herbicidal action. mass.gov Studies have noted that the phytotoxic effect of this compound is more pronounced in the dark, which indicates that the mechanism is not dependent on light. mass.gov In dark conditions, all of a plant's energy is derived from respiration, whereas in the light, photosynthesis can contribute. mass.gov This observation supports the theory of respiratory inhibition by this compound. mass.gov The disruption of these processes leads to an inability of the plant cells to produce the necessary energy to survive, contributing to cellular breakdown. ufl.eduufl.edu
This compound-Induced Cellular and Subcellular Disruptions
The physiological and biochemical disruptions caused by this compound culminate in significant damage at the cellular and subcellular levels. This damage is visibly manifested as the drying and wilting of leaf tissue. mass.gov
A critical consequence of this compound's various modes of action is the alteration of cell membrane integrity. uky.eduufl.edu The inhibition of lipid synthesis and the disruption of respiratory processes contribute to the breakdown of cellular membranes. ccetompkins.orgufl.edu This leads to the membranes becoming "leaky," which causes the cell contents to spill out and disrupts the osmotic system. ufl.eduufl.edu The resulting collapse of the membrane's electrical gradient and the rapid desiccation of tissue are key factors leading to the death of the plant. uky.edu
Table 1: Summary of this compound's Herbicidal Effects on Plant Processes
| Physiological/Cellular Process | Effect of this compound | Observed Consequence | Supporting Evidence |
|---|---|---|---|
| Protein Synthesis | Interference and inhibition. mass.govherts.ac.uk | Halts plant development and maintenance. uky.edu | Effect on mRNA synthesis noted. uky.edu |
| Lipid Synthesis | Inhibition of malonic acid incorporation. uky.edumass.gov | Compromises cellular structures. ufl.edu | ~40% inhibition observed in Sesbania exaltata. mass.gov |
| Enzyme Activity | Reduces activity of dipeptidases and proteinases. uky.edumass.gov | Disrupts metabolic and germination processes. uky.edu | Noted during seed germination studies. uky.edu |
| Respiration | Inhibition of respiratory processes. ccetompkins.orgmass.gov | Prevents cellular energy production. ufl.eduufl.edu | Effects are greater in dark conditions. mass.gov |
| Cell Membrane Integrity | Causes membranes to become leaky. ufl.eduufl.edu | Cellular contents spill out, leading to cell death. ufl.edu | Leads to tissue desiccation. uky.edu |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula | CAS Name |
|---|---|---|
| This compound | C₈H₁₀O₅ | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
| Malonic Acid | C₃H₄O₄ | Propanedioic acid |
Investigation of Protein Phosphatase Inhibition (PP1 and PP2A)
This compound is a recognized inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), crucial enzymes in cellular signal transduction pathways. noaa.govcabidigitallibrary.org Its inhibitory action on these phosphatases is a key aspect of its herbicidal activity. noaa.gov Studies have shown that this compound exhibits a more potent inhibition of PP2A compared to PP1. medchemexpress.comabcam.com Specifically, the IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, demonstrate this selectivity.
Table 1: Inhibitory Concentration (IC50) of this compound on Protein Phosphatases
| Protein Phosphatase | IC50 |
|---|---|
| PP2A | 90 nM medchemexpress.comabcam.com |
| PP1 | 5 µM medchemexpress.comabcam.com |
This inhibition of PP1 and PP2A has been observed in various organisms, including plants and animals. physiology.orgnih.gov In plants, the inhibition of PP2A activity by this compound has been linked to a decrease in the light-induced activation of nitrate (B79036) reductase in spinach leaves. nih.gov The PP2A/TONNEAU2 (TON2) phosphatase complex, which is essential for governing the plane of cell division and microtubule orientation, is suggested to be a primary molecular target of this compound in plants. cabidigitallibrary.org The inhibition of PP1 and other PP2A protein phosphatases is also thought to be involved in other cell cycle-related phenomena not directly associated with the TON2-pathway. cabidigitallibrary.org
In comparative studies with other cantharidin-derivative pesticides, the in vitro potency sequence for inhibiting PP1 and PP2A was found to be cantharidin (B1668268) > this compound > this compound thioanhydride (ETA). physiology.orgnih.gov However, in vivo studies in rats revealed a different potency sequence of ETA > cantharidin > this compound for the inhibition of hepatic PP1 and PP2A, which correlated with their relative toxicity. physiology.orgnih.gov
Effects on Plant Cell Cycle Regulation and Mitotic Spindle Structures
This compound significantly disrupts the plant cell cycle, leading to abnormal cell division and ultimately, cell death. noaa.gov Its effects are characteristic of mitotic disrupter herbicides, causing observable abnormalities in mitotic spindle structures. noaa.govcabidigitallibrary.org
Cell Division Plane Distortion
A prominent effect of this compound in meristematic tissues, such as those found in corn root tips, is the distortion of the orientation of the cell division plane. noaa.govcabidigitallibrary.org This disruption is a direct consequence of its impact on the microtubule cytoskeleton, which is fundamental for establishing the correct plane of cell division. noaa.gov The malformed microtubule structures phenocopy the mitotic changes observed in Arabidopsis mutants tonneau1 (ton1) and tonneau2 (ton2), which are defective in a regulatory subunit of PP2A. noaa.govcabidigitallibrary.org This further supports the hypothesis that the PP2A/TON2 phosphatase complex is a key target of this compound. cabidigitallibrary.org
Prometaphase Arrest and Microtubule Disruption
This compound treatment leads to a cell cycle arrest in prometaphase. noaa.govcabidigitallibrary.org This arrest is characterized by the accumulation of prometaphase nuclei in mitosis, which can be observed as early as 4 hours after treatment in tobacco BY-2 cells. noaa.gov The underlying cause of this prometaphase arrest is the malformation of mitotic spindles and abnormal perinuclear microtubule patterns. noaa.govcabidigitallibrary.org Unlike some other mitotic disrupters, this compound does not inhibit the polymerization of tubulin into microtubules in vitro. noaa.govcabidigitallibrary.org Instead, it interferes with the proper function and organization of the spindle fibers, leading to disturbed chromosome arrangements. noaa.gov This ultimately prevents the cells from progressing through mitosis.
Table 2: Effects of this compound on Plant Cell Cycle and Mitotic Structures
| Cellular Process | Observed Effect | Reference |
|---|---|---|
| Cell Division Plane | Distortion of orientation | noaa.govcabidigitallibrary.org |
| Mitotic Stage | Arrest in prometaphase | noaa.govcabidigitallibrary.org |
| Mitotic Spindle | Malformed structures | noaa.govcabidigitallibrary.org |
| Microtubules | Abnormal perinuclear patterns | noaa.gov |
| Chromosome Arrangement | Disturbed | noaa.gov |
Environmental Fate and Transport Dynamics of Endothall
Biotransformation and Biodegradation Pathways
Microbial activity represents the principal pathway for the degradation of endothall in aquatic ecosystems. wikidata.orgnih.govdsmz.defishersci.cawikipedia.orgwikipedia.org The biotransformation of this compound primarily occurs through the splitting of its oxabicyclo ring, leading to the tricarboxylic acid cycle. fishersci.ca The initial breakdown product identified is glutamic acid, an amino acid that is subsequently rapidly consumed by bacteria. wikidata.orgfishersci.caherts.ac.uknih.gov Minor metabolites may also include aspartic and citric acids, and alanine. fishersci.ca
Microbial Degradation Processes in Aquatic Environments
The degradation kinetics of this compound are significantly influenced by the presence or absence of oxygen and the characteristics of the microbial communities present.
Under aerobic (well-oxygenated) conditions, this compound biodegrades rapidly in aquatic environments. Field and laboratory studies indicate that the half-life of this compound in surface waters under aerobic conditions typically ranges from less than one week to approximately 4 to 10 days. fishersci.caherts.ac.uknih.govtandfonline.comnih.govguidetopharmacology.orguni.luwikipedia.orgnih.gov In contrast, under anoxic (anaerobic) conditions, the biodegradation half-life of this compound is considerably longer, with reported half-lives ranging from 10 days for the dipotassium (B57713) salt formulation to approximately two months or longer than 30 days. fishersci.caherts.ac.uknih.govtandfonline.comnih.govguidetopharmacology.orgwikipedia.orgnih.gov
Studies have identified two this compound isomers. Isomer-1 is abundant in both this compound formulations (dipotassium salt and monoamine salt), while Isomer-2 is primarily found in the monoamine this compound formulation and exhibits greater persistence in the environment. dsmz.defishersci.cawikipedia.orgwikipedia.org
Table 1: this compound Half-Lives in Aquatic Environments
| Condition | Typical Half-Life (Days) | Source |
| Aerobic | < 7 to 10 | fishersci.caherts.ac.uknih.govtandfonline.comnih.govguidetopharmacology.orguni.luwikipedia.orgnih.gov |
| Anaerobic | 10 to > 60 | fishersci.caherts.ac.uknih.govtandfonline.comnih.govguidetopharmacology.orgwikipedia.orgnih.gov |
Microbial activity is the fundamental process driving this compound degradation. wikidata.orgnih.govdsmz.defishersci.cawikipedia.orgwikipedia.org The degradation of this compound often commences after a lag phase, which is characteristic of microbial growth and adaptation to the compound. dsmz.de Research has demonstrated that this lag phase for Isomer-1 can span 5 to 11 days, with degradation largely complete by 14 days. dsmz.defishersci.cawikipedia.orgwikipedia.org
Furthermore, the presence of a microbial community previously exposed to this compound can significantly accelerate the onset of degradation, reducing the lag phase by 2 to 4 days. dsmz.defishersci.cawikipedia.orgwikipedia.org This suggests the development of adapted microbial populations. Supporting this, studies have shown minimal or no degradation of this compound in sterilized (autoclaved) pond water, whereas non-autoclaved water exhibited 50% degradation within four days. fishersci.caguidetopharmacology.orguni.lu This highlights that microbial populations capable of degrading this compound are selected and increase in both size and activity following exposure. guidetopharmacology.orguni.lu
Influence of Environmental Factors on Degradation Rates
Several environmental factors play crucial roles in modulating the rate of this compound degradation.
The presence of sediment is a critical factor for this compound degradation in aquatic environments. Studies have explicitly shown that degradation of this compound did not occur in the absence of sediment. dsmz.defishersci.cawikipedia.orgwikipedia.org This provides direct evidence that the characteristics and presence of sediment are of key importance. dsmz.defishersci.cawikipedia.orgwikipedia.org In the presence of sediment, the degradation of Isomer-1 typically begins after a lag phase of 5 to 11 days and is almost complete within 14 days. dsmz.defishersci.cawikipedia.orgwikipedia.org
The presence of organic matter and plant tissue can influence the rate of this compound biodegradation. fishersci.caherts.ac.uk In soil environments, the persistence of this compound can be prolonged by its adsorption to organic matter or by factors that inhibit microbial activity. herts.ac.uk
In aquatic systems, the decomposition of large quantities of vegetation killed by this compound treatment can lead to a reduction in dissolved oxygen levels. nih.govnih.gov Since this compound degrades more slowly under anaerobic conditions, situations with high biological oxygen demand and depleted oxygen can increase the persistence of the herbicide. nih.govuni.lunih.gov Conversely, the degradation rate of this compound generally increases with rising water temperature, while lower temperatures lead to slower degradation. nih.govtci-chemical-trading.com
Ecotoxicological Assessments and Non Target Organism Impacts of Endothall
Effects on Aquatic Macrophyte Communities
Endothall demonstrates selective efficacy, with some plant species exhibiting greater susceptibility than others. ccetompkins.orguplaquatics.com Generally considered a broad-spectrum herbicide effective against a range of both monocotyledons and dicotyledons, its selectivity can be influenced by the application rate and the specific formulation used. uplaquatics.com The dipotassium (B57713) salt of this compound is widely used and has been the subject of numerous selectivity studies. uplaquatics.commass.gov
Research indicates that invasive species like Eurasian watermilfoil (Myriophyllum spicatum) and curlyleaf pondweed (Potamogeton crispus) are highly sensitive to this compound. uplaquatics.comcore.ac.uk Studies have shown that low concentrations of this compound can effectively control these target species. uplaquatics.comresearchgate.net For instance, in one study, Eurasian watermilfoil biomass was reduced by 99% at the lowest application rate evaluated. uplaquatics.com
Conversely, many native species show a degree of tolerance. researchgate.net Species such as elodea (Elodea canadensis), coontail (Ceratophyllum demersum) at lower rates, spatterdock (Nuphar advena), pickerelweed (Pontederia cordata), cattail (Typha latifolia), and smartweed (Polygonum hydropiperoides) have shown resistance to certain concentrations of this compound. uplaquatics.com However, other valuable native species, particularly Potamogeton spp. (pondweeds), can be susceptible. noaa.gov For example, sago pondweed (Stuckenia pectinata), Illinois pondweed (Potamogeton illinoensis), and large-leaf pondweed (Potamogeton amplifolius) have shown significant biomass reduction following treatment, although some recovery may occur. uplaquatics.comuplaquatics.comresearchgate.net
The selectivity of this compound is a critical factor in its use for aquatic plant management, allowing for the targeted control of invasive species while aiming to minimize harm to desirable native vegetation. uplaquatics.comuplaquatics.com
Table 1: Susceptibility of Various Aquatic Plant Species to the Dipotassium Salt of this compound
| Species | Common Name | Susceptibility | Finding | Citation |
|---|---|---|---|---|
| Myriophyllum spicatum | Eurasian watermilfoil | High | Effectively controlled at all tested application rates, with a 99% biomass reduction at the lowest rate. | uplaquatics.comcore.ac.uk |
| Potamogeton crispus | Curlyleaf pondweed | High | Effectively controlled at all tested application rates. | uplaquatics.com |
| Hydrilla verticillata | Hydrilla | High | Effectively controlled at application rates of 2 to 5 mg/L. | uplaquatics.com |
| Potamogeton illinoensis | Illinois pondweed | Moderate to High | Biomass significantly reduced following application, but regrowth was observed. | uplaquatics.comuplaquatics.com |
| Potamogeton amplifolius | Large-leaf pondweed | Moderate to High | Frequency and biomass significantly reduced after treatment. | researchgate.net |
| Stuckenia pectinata (formerly Potamogeton pectinatus) | Sago pondweed | Moderate | Biomass significantly reduced following application, but regrowth was observed. | uplaquatics.com |
| Vallisneria americana | Wild celery | Moderate | Biomass significantly reduced, but healthy regrowth was observed. | uplaquatics.com |
| Ceratophyllum demersum | Coontail | Low to Moderate | No effects at lower rates, but controlled at higher concentrations. | uplaquatics.comnoaa.gov |
| Elodea canadensis | Elodea | Low | Showed no significant effects from applications at various rates. | ccetompkins.orguplaquatics.com |
| Nuphar advena | Spatterdock | Low | Not injured at any of the tested this compound application rates. | uplaquatics.com |
| Pontederia cordata | Pickerelweed | Low | Not injured at any of the tested this compound application rates. | uplaquatics.com |
| Typha latifolia | Cattail | Low | Not injured at any of the tested this compound application rates. | uplaquatics.com |
| Polygonum hydropiperoides | Smartweed | Low | Not injured at any of the tested this compound application rates. | uplaquatics.com |
| Brasenia schreberi | Watershield | Low | Not injured or killed by this compound at any application rate evaluated. | uplaquatics.com |
The application of this compound can lead to shifts in the structure and diversity of native aquatic plant communities. The selective nature of the herbicide means that the removal of a dominant, susceptible invasive species can open up niches for more tolerant native species to flourish. core.ac.ukresearchgate.net
In a study conducted in Kress Lake, Washington, the treatment of a dense Eurasian watermilfoil infestation with a low concentration of this compound resulted in a significant and lasting reduction of the target species. researchgate.netuplaquatics.com Following the treatment, certain native species experienced a significant increase in frequency and biomass, including common elodea (Elodea canadensis), muskgrass (Chara sp.), and bladderwort (Utricularia sp.). researchgate.netuplaquatics.com This suggests that the removal of the dense surface canopy created by the invasive milfoil allowed for the expansion of these native plants. core.ac.ukresearchgate.net
The primary indirect effect of this compound application on plant habitat stems from the large-scale death and decomposition of susceptible vegetation. mass.gov The removal of dense, mat-forming invasive species like Eurasian watermilfoil can lead to significant changes in the aquatic environment. core.ac.ukresearchgate.net These dense canopies can suppress native plant growth by limiting light penetration, reducing dissolved oxygen, and altering water temperatures. uplaquatics.comcore.ac.uk
By controlling these invasive canopies, this compound application can indirectly benefit the habitat for native plants by increasing light availability on the lake floor, which can stimulate the growth and increase the diversity of the native plant community. core.ac.ukresearchgate.net However, the rapid decomposition of large amounts of plant matter can lead to a temporary decrease in dissolved oxygen levels, which can in turn stress or kill fish and other aquatic organisms. mass.govnoaa.gov This potential for oxygen depletion is a significant consideration in the management of aquatic herbicide treatments. mass.gov
Aquatic Fauna Ecotoxicology
The toxicity of this compound to aquatic animals is highly dependent on the specific formulation. The dipotassium salt form is generally less toxic to aquatic organisms than the mono(N,N-dimethylalkylamine) salt formulations. mass.govregulations.gov
Studies on the dipotassium salt of this compound have generally shown no significant adverse effects on aquatic invertebrates at recommended application rates. noaa.gov However, chronic exposure at the highest application rates may pose a risk to freshwater invertebrates. regulations.gov The N,N-dimethylalkylamine salt formulation, in contrast, is considered moderately to very highly toxic to estuarine and marine invertebrates. regulations.gov A significant indirect effect on invertebrate populations can be the loss of habitat associated with the removal of aquatic plants. mass.govnoaa.gov
The dipotassium salt of this compound exhibits low toxicity to crustaceans. orst.edu Research has indicated that freshwater scuds are sensitive to the dimethylalkylamine salt formulation. wi.gov
Toxicity studies on freshwater mollusks have shown that they are more sensitive to this compound than many other tested aquatic species. researchgate.net However, the concentrations typically used for controlling invasive plants like hydrilla are not acutely toxic to the mollusks tested. researchgate.netmolluskconservation.org Early life stages may be more sensitive. For the unionid mussel Lampsilis siliquoidea, the 24-hour LC50 for glochidia (larval stage) was 31.2 mg/L, and the 96-hour LC50 for juvenile mussels was 34.4 mg/L when exposed to the dipotassium salt of this compound. researchgate.net For the snail Somatogyrus virginicus, this compound was found to negatively affect egg hatching success. molluskconservation.org The 48-hour and 96-hour LC50 for adult snails was 223 mg/L. molluskconservation.org These findings suggest a wide range of tolerance to this compound among different mollusk species and life stages. molluskconservation.org
Table 2: Acute Toxicity of Dipotassium this compound to Select Aquatic Invertebrates
| Species | Common Name | Life Stage | Endpoint | Value (mg/L) | Citation |
|---|---|---|---|---|---|
| Lampsilis siliquoidea | Fatmucket Mussel | Glochidia | 24-h LC50 | 31.2 | researchgate.net |
| Lampsilis siliquoidea | Fatmucket Mussel | Juvenile | 96-h LC50 | 34.4 | researchgate.net |
| Somatogyrus virginicus | Snail | Adult | 96-h LC50 | 223 | molluskconservation.org |
| Somatogyrus virginicus | Snail | Egg | 96-h EC50 (Hatching) | 54.1 - 83.4 | molluskconservation.org |
Invertebrate Responses to this compound Exposure
Zooplankton and Benthic Macroinvertebrate Community Dynamics
The impact of this compound on zooplankton and benthic macroinvertebrate communities is highly dependent on the specific formulation of the chemical used. mass.gov Studies have shown that the dipotassium salt of this compound generally has a low toxicity to these organisms at recommended application rates. mass.gov For instance, one study observed no significant differences in a zooplankton population over a five-month period in a pond treated with 5.0 ppm of dipotassium this compound when compared to a control pond. mass.gov
However, the mono(N,N-dimethylalkylamine) salt formulations are considerably more toxic to aquatic invertebrates. mass.gov Acute toxicity tests have demonstrated that LC50 values (the concentration lethal to 50% of the test organisms) for the monoamine salt formulation can be as low as 0.05 ppm for grass shrimp and stoneflies. mass.gov Organisms such as the water flea (Daphnia magna) and mysid shrimp are also among the most sensitive species to this form of this compound. mass.gov In contrast, the 96-hour LC50 for the invertebrate scud (Gammarus) exposed to a dipotassium salt formulation was 313 ppm. mass.gov
Research on benthic macroinvertebrates has included studies on species like the amphipod Hyalella azteca and the isopod Asellus communis. researchgate.net These organisms are abundant in the littoral zones of lakes and serve as important indicator species for toxicity studies. researchgate.net While direct toxicity from the dipotassium salt of this compound is low for many invertebrates, indirect effects can occur. noaa.gov The loss of aquatic vegetation following an herbicide application can displace invertebrates that rely on these plants for habitat, though some studies have found that displaced species can colonize artificial substrates. wa.gov In a pond treated with a mixture of diquat (B7796111) and this compound, populations of 14 macroinvertebrate taxa did not decline following the application. wa.gov
Fish Toxicity and Sublethal Effects
The effects of this compound on fish vary significantly based on the chemical formulation, concentration, and duration of exposure. mass.govwa.gov
The toxicity of this compound to fish is highly dependent on its formulation. mass.gov The mono(N,N-dimethylalkylamine) salt (also referred to as the amine salt) is substantially more toxic to fish than the dipotassium or disodium (B8443419) salts. mass.govnoaa.gov For example, 96-hour LC50 values for the monoamine salt can range from 0.5 ppm for channel catfish to 1.0 ppm for bluegill. uada.edu In contrast, the dipotassium and disodium salt formulations are considered only slightly to practically non-toxic to freshwater fish on an acute basis. wa.govregulations.gov For most fish species tested, the 96-hour LC50 for dipotassium this compound is between 100 and 200 ppm. wa.gov
Water hardness does not appear to significantly affect the toxicity of this compound to fish. wa.gov Studies on bluegills and fathead minnows found only slight, statistically insignificant differences in toxicity between soft and hard water exposures. wa.gov
Long-term or chronic exposure data is less common than acute toxicity data. mass.gov However, some studies have indicated that long-term ingestion may cause damage to the digestive tract, liver, and testes in fish. noaa.govorst.edu The U.S. Environmental Protection Agency (EPA) calculated that chronic risk levels of concern are exceeded for freshwater fish at the highest application rates of the dipotassium salt. regulations.gov
Interactive Table: Acute Toxicity of this compound Formulations to Various Fish Species (96-hour LC50)
| Fish Species | This compound Formulation | 96-hour LC50 (ppm) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | Dipotassium Salt | 230 - 450 | mass.gov |
| Rainbow Trout (Oncorhynchus mykiss) | Dipotassium Salt | 230 | uada.edu |
| Rainbow Trout (Oncorhynchus mykiss) | This compound Acid | 49 | epa.gov |
| Bluegill (Lepomis macrochirus) | Dipotassium Salt | 343 - 450 | mass.gov |
| Bluegill (Lepomis macrochirus) | Dipotassium Salt | 343 | uada.edu |
| Bluegill (Lepomis macrochirus) | Monoamine Salt | 0.94 - 1.0 | mass.govuada.edu |
| Channel Catfish (Ictalurus punctatus) | Dipotassium Salt | >150 | mass.gov |
| Channel Catfish (Ictalurus punctatus) | Dipotassium Salt | 150 | uada.edu |
| Channel Catfish (Ictalurus punctatus) | Monoamine Salt | 0.49 - 0.5 | mass.govuada.edu |
| Fathead Minnow (Pimephales promelas) | Dipotassium Salt | 320 - 610 | wa.gov |
| Largemouth Bass (Micropterus salmoides) | Dipotassium Salt | 120 | core.ac.uk |
| Chinook Salmon (Oncorhynchus tshawytscha) | Dipotassium Salt | 88 (14-day LC50) | wa.gov |
Several studies have concluded that this compound is not highly toxic to the early life stages of several fish species. wa.gov Research conducted on the eggs of the stoneroller (Campostoma anomalum) found that all fertilized eggs hatched successfully after a 72-hour exposure to 50 ppm this compound. wa.gov In another experiment, there was no mortality observed in the fry of four different species—bluegill, green sunfish, lake chubsucker, and smallmouth bass—following an 8-day exposure to either liquid (25 ppm) or granular (10 ppm) disodium this compound. wa.gov
Further research has shown that while sensitivity can vary, there is generally a sufficient margin of safety between typical application rates and concentrations toxic to early life stages. core.ac.uk For example, the 96-hour LC50 for young walleye (Stizostedion vitreum) was determined to be 16 mg/L, which is more than three times the maximum labeled application rate of 5 mg/L for Aquathol K. core.ac.uk The same study found that largemouth and smallmouth bass were less sensitive than walleye to this compound. core.ac.uk It was also noted that very early life stages (8-10 day old walleye) were more sensitive than older fry (41-43 day old walleye). core.ac.uk Similarly, a 96-hour LC50 for rainbow trout fry (5 weeks post swim-up) was calculated to be 150 ppm. wa.gov
Research into the effects of this compound on fish spawning has generally found minimal impact, particularly with the dipotassium salt formulation. A multi-year study evaluated the direct application of Aquathol K (dipotassium salt of this compound) on the nesting behavior and reproductive success of largemouth bass. tandfonline.comoup.com The study, conducted over three years, applied this compound directly onto largemouth bass nests at the beginning of the spawning season. tandfonline.com The results showed that the herbicide did not affect nest guarding behavior or nest fidelity when compared to control ponds treated only with water. tandfonline.comoup.com Subsequent monitoring of the young-of-the-year largemouth bass revealed that their relative abundance and size were similar in both the this compound-treated and control ponds. tandfonline.comccetompkins.org
Another long-term study on bluegills in a pond treated with dipotassium this compound found no difference in the fecundity or the timing of spawning compared to a control pond. wa.gov This was observed even though this compound was still present in the water at the time of spawning. wa.gov The production of young-of-the-year bluegills was not affected by the herbicide application in either the year of treatment or the following year. researchgate.net While one study noted that a higher percentage of male bluegills abandoned their nests in a treated area compared to a control group, the small sample size prevented the results from being statistically significant. wa.gov
This compound has a low potential for bioaccumulation in fish tissues. wa.govepa.gov Its high water solubility and low octanol-water partition coefficient result in a low bioconcentration factor (BCF), which is a measure of a chemical's concentration in an organism compared to the water. mass.govepa.gov The BCF for this compound in fish has been estimated to be less than 1. epa.gov
Studies on bluegills exposed to ¹⁴C-labeled this compound showed that less than 1% of the herbicide in the water was absorbed by the fish. nih.gov When accumulation does occur, the concentration of residues is highest in the viscera and lowest in the edible flesh. nih.gov In a field study, bluegills in water with a 5 mg/l concentration of dipotassium this compound had BCFs ranging from just 0.003 to 0.008. mass.gov Research indicates that this compound absorbed by fish is completely metabolized, in contrast to mammals where it is largely excreted in its bound form. mass.govnih.gov Any accumulated residues are typically depurated quickly, with levels falling below detection limits within 48 to 72 hours after fish are removed from treated water. mass.gov
Effects on Microbial Populations and Ecosystem Processes
Microbial activity is the primary pathway for the degradation of this compound in aquatic environments. mass.govnih.gov The breakdown of the compound is significantly influenced by the presence and characteristics of microbial populations. mass.govresearchgate.net This was clearly demonstrated in a study where this compound added to sterilized (autoclaved) pond water showed no degradation after nine days, whereas 50% of the this compound degraded within four days in non-sterilized water from the same source. mass.gov
The presence of sediment is also a key factor, as it facilitates microbial degradation. researchgate.netnih.govnih.gov Mesocosm experiments have shown that this compound degradation does not occur in the absence of sediment. researchgate.netnih.gov In the presence of sediment, degradation typically begins after a lag phase of 5 to 11 days, after which it proceeds rapidly. researchgate.net This lag phase is believed to reflect the time needed for the specific microbes responsible for degradation to grow and multiply. researchgate.net Furthermore, microbial communities that have been previously exposed to this compound can degrade the compound 2 to 4 days sooner than unexposed populations. researchgate.netnih.gov The initial breakdown product of this compound is glutamic acid, an amino acid that is then rapidly consumed by bacteria. noaa.govwi.gov
Beyond direct effects, the application of this compound can have indirect impacts on ecosystem processes. As a potent herbicide, this compound can cause a rapid die-off of aquatic vegetation. noaa.gov The subsequent decomposition of this large amount of plant biomass can lead to a significant depletion of dissolved oxygen in the water, a condition known as an oxygen sag (B610663). wa.gov This can create hypoxic or anoxic conditions that may be harmful to fish and other aquatic organisms, potentially leading to fish kills if the treated area is large and water mixing is limited. noaa.govwa.gov
Broader Ecosystem-Level Consequences
The application of the herbicide this compound to manage aquatic vegetation can initiate a cascade of effects that extend beyond the direct toxicity to target plants, influencing the entire aquatic ecosystem. These broader consequences involve significant alterations to the physical and chemical environment, which in turn affect the biological communities reliant on that habitat.
Dissolved Oxygen Dynamics Post-Application
A primary and immediate consequence of effective this compound application is a significant shift in the dissolved oxygen (DO) levels within the water body. wa.govwi.gov The herbicide acts quickly, causing a rapid die-off of susceptible aquatic macrophytes. wa.gov This large volume of dead plant matter becomes a substrate for aerobic bacteria and fungi, which proliferate and consume substantial amounts of dissolved oxygen during the decomposition process. wa.govwi.gov
This heightened microbial respiration can lead to a sharp decline in DO concentrations, a phenomenon often referred to as an "oxygen sag." wa.gov Research has documented observable decreases in dissolved oxygen within days of an this compound treatment due to the decay of affected plants. wa.gov In one study of a shallow Wisconsin lake, an oxygen sag was observed a few days after treatment, though it did not result in a fish kill. wa.gov However, in deeper, less mixed lakes, such a reduction in oxygen could pose a more serious threat to aquatic life. wa.gov
To mitigate the risk of severe oxygen depletion and subsequent fish kills, it is often recommended that large water bodies be treated in sections. wi.govnoaa.gov This phased approach allows the decomposition from one treated area to complete and the oxygen levels to recover before another section is treated. wi.gov The severity of oxygen depletion is influenced by several factors, including the density of the vegetation treated, water temperature (as warmer water holds less oxygen and decomposition rates are higher), and the degree of water circulation within the lake or pond. wa.govwi.gov
Table 1: Factors Influencing Dissolved Oxygen Depletion Post-Endothall Application
| Factor | Influence on Dissolved Oxygen Depletion | Rationale |
|---|---|---|
| Plant Biomass Density | Higher density leads to greater potential for DO depletion. | More decaying organic matter provides more substrate for oxygen-consuming microbes. wi.gov |
| Water Temperature | Higher temperatures increase the rate of DO depletion. | Warmer water holds less dissolved oxygen and accelerates microbial decomposition rates. wi.gov |
| Water Body Size & Mixing | Deeper, stratified, and less mixed water bodies are at higher risk. | Reduced water movement and atmospheric mixing limit the re-aeration of the water column. wa.gov |
| Treatment Area | Treating the entire water body at once poses the highest risk. | Sectional or partial treatment allows for recolonization and buffers the impact on the overall system. wi.govnoaa.gov |
Nutrient Cycling Alterations from Plant Decomposition
The decomposition of large quantities of plant biomass following an this compound treatment also leads to significant alterations in aquatic nutrient cycles. Aquatic macrophytes act as reservoirs of nutrients, particularly phosphorus and nitrogen, accumulating them in their tissues during the growing season. dtic.mil When these plants die and decay, these sequestered nutrients are released back into the water column. dtic.milufl.edu
This sudden pulse of nutrients, especially orthophosphate which is readily available for uptake, can fuel the growth of other primary producers, such as phytoplankton and filamentous algae. dtic.mil Consequently, an herbicide treatment intended to control one form of nuisance aquatic vegetation can inadvertently lead to a secondary problem: an algal bloom. ufl.edu Such blooms can further impact water quality, reduce water clarity, and, upon their own senescence and decomposition, create another cycle of oxygen depletion.
Research has shown that phosphorus, which can constitute 0.1% to 1% of the macrophyte standing crop, is a key nutrient released during this process. dtic.mil The fate of this released phosphorus is complex and depends on various biotic and abiotic factors within the ecosystem, including sediment chemistry and the oxygenation status of the water. dtic.mil
Table 2: Nutrient Release from Decomposing Macrophytes
| Nutrient | Form Released | Ecological Implication |
|---|---|---|
| Phosphorus | Orthophosphate | Can stimulate the growth of phytoplankton and algae, potentially leading to blooms. dtic.mil |
| Nitrogen | Various forms | Contributes to the overall nutrient enrichment of the water body, supporting algal growth. |
Habitat Loss and Indirect Impacts on Aquatic Biota
Beyond the direct chemical and physical changes, the elimination of aquatic macrophyte beds by this compound results in a significant loss of critical habitat for a wide array of aquatic organisms. noaa.govmass.gov These plant beds provide essential services for many species, including:
Shelter: Dense vegetation offers juvenile fish and invertebrates refuge from predators. wa.gov
Spawning and Nursery Grounds: Many fish species, such as bluegill and largemouth bass, utilize macrophyte beds for spawning and as nursery areas for their young. wa.gov
Food Source: The plants themselves, and the periphyton that grows on their surfaces, are a direct food source for herbivorous invertebrates and some fish. This, in turn, supports the organisms that prey on them. wa.gov
The removal of this structural complexity can lead to a cascade of indirect effects throughout the food web. wa.govmass.gov For instance, the loss of cover can increase predation pressure on smaller fish and macroinvertebrates, potentially altering their population sizes and community structure. wa.gov While some studies have noted that displaced invertebrates may colonize artificial substrates, the large-scale removal of their natural habitat can have significant adverse effects. wa.gov
Furthermore, the impact is not uniform across all species. While some generalist species may adapt, specialist species that are highly dependent on specific types of aquatic plants for food or shelter may experience significant declines. researchgate.net For example, a study on Kress Lake in Washington observed that while the target invasive species, Eurasian watermilfoil, was significantly reduced, the native large-leaf pondweed was also negatively impacted. researchgate.net Conversely, other species like common elodea and muskgrass increased significantly following the treatment, illustrating a shift in the plant community composition. researchgate.net This highlights that the indirect impacts of this compound application include not just the loss of biomass, but a fundamental restructuring of the aquatic habitat and the biological communities it supports. mass.gov
Herbicide Resistance Mechanisms and Management in Endothall Treated Systems
Documented Cases of Endothall Resistance in Target Species
The emergence of this compound resistance has been observed in problematic weed species, necessitating a deeper understanding of the underlying mechanisms and the development of effective management strategies.
Resistance in Hydrilla verticillata Populations
Documented cases of this compound resistance in Hydrilla verticillata (hydrilla) have been reported, particularly in central Florida. Studies in this region have identified hydrilla populations exhibiting a 3 to 5-fold increase in resistance to this compound nih.gov. The over-reliance on single-mechanism-of-action herbicides, such as fluridone (B42967), which led to fluridone resistance in the late 1990s, subsequently increased the use of this compound for hydrilla control. This shift in herbicide use is suspected to have contributed to the evolution of this compound resistance in some H. verticillata populations herts.ac.ukwppdb.com. Increased tolerance to this compound has been specifically identified at two sites in Florida. Research indicates that combining potassium this compound with other active ingredients like diquat (B7796111) can effectively control tolerant hydrilla biotypes.
Resistance in Poa annua (Annual Bluegrass) Biotypes
Poa annua (annual bluegrass) has also shown documented cases of resistance to this compound. In Australia, all Poa annua populations screened in a 2020 study were found to be resistant to this compound, with resistance levels exceeding 7-fold compared to susceptible populations herts.ac.uk. Significant variation in this compound resistance has been observed among different Poa annua populations. For instance, one glyphosate-resistant Poa annua biotype (EPSP2) demonstrated 2.3- to 3.3-fold greater resistance to this compound compared to susceptible biotypes herts.ac.uk. Field trials in Australia have also shown this compound to be ineffective in controlling Poa annua due to confirmed herbicide resistance. Globally, Poa annua has developed resistance to 12 distinct herbicide sites of action, highlighting the widespread nature of this issue.
Table 1: Documented this compound Resistance Levels in Target Species
| Target Species | Location | Resistance Level (Fold-Change) | Reference |
| Hydrilla verticillata | Central Florida | 3 to 5-fold | nih.gov |
| Poa annua | Australia | >7-fold | |
| Poa annua (EPSP2 biotype) | Virginia, USA | 2.3 to 3.3-fold | herts.ac.uk |
Investigating Resistance Mechanisms
Understanding the mechanisms by which weeds develop resistance to herbicides is crucial for devising sustainable management strategies. Herbicide resistance can broadly be categorized into target-site resistance (TSR) and non-target site resistance (NTSR).
Target-Site Resistance Hypotheses
Target-site resistance typically involves a modification in the herbicide's molecular target within the plant, preventing the herbicide from binding effectively or inhibiting its intended biochemical pathway. This often arises from specific mutations in the gene encoding the target protein, leading to an insensitive or less sensitive target. In some cases, TSR can also result from the over-expression or amplification of the target gene.
For this compound, which is known to inhibit serine threonine protein phosphatase, the exact target-site mutations conferring resistance are not yet fully elucidated herts.ac.uk. In Poa annua, while target-site resistance has been confirmed for herbicides inhibiting acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase), it has not been confirmed for photosystem II (PSII) or microtubule assembly inhibitors. Notably, a specific Pro-106-Ala amino acid substitution on EPSPS in certain glyphosate-resistant Poa annua biotypes did not confer this compound resistance, suggesting that the resistance mechanism to this compound in these biotypes is distinct and currently unknown herts.ac.uk.
Non-Target Site Resistance Mechanisms
Non-target site resistance (NTSR) mechanisms involve physiological or metabolic alterations that prevent a lethal concentration of the herbicide from reaching its target site. These mechanisms are generally more complex and often polygenic, meaning they are controlled by multiple genes. NTSR can lead to cross-resistance, where a plant becomes resistant to herbicides with different modes of action.
Common NTSR mechanisms include:
Reduced herbicide absorption and translocation: The plant may absorb less of the herbicide or restrict its movement to the target site. For example, in an Alabama Poa annua population, resistance to PSII-inhibiting herbicides was linked to reduced herbicide absorption and translocation herts.ac.uk.
Increased herbicide metabolism: The plant may rapidly detoxify the herbicide through enhanced metabolic activity. A Poa annua population in Tennessee, resistant to multiple herbicide modes of action, showed increased levels of transporter and metabolic enzymes herts.ac.uk. Metabolism-based NTSR often involves enzyme complexes such as esterases, cytochrome P450s (CYP450s), glutathione (B108866) S-transferases (GSTs), and Uridine 5'-diphospho (UDP)-glucosyl transferases.
Sequestration: The herbicide may be compartmentalized within the plant, preventing it from reaching its site of action.
Radiometric techniques are valuable tools for investigating non-target site resistance mechanisms in aquatic species, allowing for the determination of metabolite identity and amount in plants and water, and exploring herbicide interactions.
Factors Influencing Resistance Development and Spread
The development and spread of herbicide resistance, including to this compound, are influenced by several interconnected factors, primarily driven by selection pressure.
Continuous Use and Over-reliance: The most significant factor contributing to resistance is the continuous and long-term use of a single herbicide or herbicides with the same mechanism of action nih.govherts.ac.ukwppdb.com. This practice repeatedly selects for naturally occurring resistant individuals within a weed population, allowing them to survive, reproduce, and dominate the population over time.
Lack of Rotation and Mixtures: The absence of herbicide rotations or mixtures with different modes of action accelerates resistance evolution herts.ac.ukwppdb.com. Employing diverse chemical approaches reduces the selective pressure on a single resistance mechanism. For instance, combining this compound with other herbicides like florpyrauxifen-benzyl is considered an effective strategy to delay further resistance development in Hydrilla verticillata herts.ac.ukwppdb.com.
Environmental and Anthropogenic Factors: While often discussed in the context of antimicrobial resistance, analogous principles apply to herbicide resistance. The release of resistant individuals and resistance genes into the environment, as well as the accumulation of these genes, can facilitate their spread. Human activities and increasing populations can impact microbial communities, which in turn can influence resistance development and spread. Poor sanitation and unhygienic conditions can also contribute to the dissemination of resistant organisms.
Climate Change: Changes in environmental conditions, including higher temperatures, can be associated with increased resistance issues.
Effective management of this compound resistance necessitates the implementation of integrated weed management (IWM) strategies that incorporate diverse control methods beyond sole reliance on chemical herbicides.
Role of Continuous this compound Application and Exposure Regimes
The repeated application of herbicides with the same mechanism of action exerts continuous selection pressure on weed populations, leading to the evolution and proliferation of herbicide-resistant biotypes. sigmaaldrich.comnih.gov Herbicide resistance is defined as the inherited capacity of a plant to survive and reproduce following exposure to a herbicide dose that would typically be lethal to the wild type. sigmaaldrich.comnih.govherts.ac.uk
For this compound, its nature as a contact herbicide means it primarily affects the plant tissues it directly contacts, with varying degrees of translocation to roots depending on the plant species and biotype. wikidata.orgfishersci.cafishersci.be This characteristic, coupled with its rapid environmental degradation, often necessitates sustained or repeated applications to achieve desired control, particularly in aquatic environments. nih.govwikidata.org This continuous exposure can inadvertently select for individuals within a weed population that possess mechanisms to tolerate or resist this compound. For instance, an overreliance on a single mechanism of action, such as fluridone, has historically led to resistance in aquatic weeds like Hydrilla verticillata, and similar concerns exist for this compound in some H. verticillata populations in central Florida. fishersci.be Research indicates that lower herbicide concentrations can allow plants to remain more physiologically active, which might influence the dynamics of herbicide accumulation and the development of resistance over time. fishersci.be
Strategies for Resistance Management and Mitigation
Effective management of herbicide resistance in this compound-treated systems hinges on implementing diversified control strategies that reduce selection pressure and target multiple physiological pathways in weeds. The primary approaches include adopting Integrated Pest Management (IPM) principles and strategically employing herbicide rotation and combination studies. atamankimya.comnih.govfishersci.ca
Integrated Pest Management Approaches
Integrated Pest Management (IPM) offers a holistic framework for managing pest populations, including herbicide-resistant weeds, by integrating various control techniques. nih.gov this compound is often incorporated into IPM projects, particularly for aquatic plant management. nih.gov The core objective of IPM is to minimize reliance on chemical pesticides by combining genetic, physical, biological, and chemical methods. nih.gov This approach aims to discourage the development of pest populations and maintain interventions at economically justifiable levels, thereby reducing environmental and public health risks. nih.gov While IPM strives for a significant reduction in synthetic pesticide use, some studies suggest it has not fully achieved this goal across all agricultural practices. nih.gov Nevertheless, IPM promotes the cultivation of healthy crops with minimal disruption to agro-ecosystems and fosters natural pest control mechanisms, which are crucial for sustainable weed management. nih.gov
Herbicide Rotation and Combination Studies
Herbicide rotation and combination strategies are critical for delaying the onset and managing existing herbicide resistance. atamankimya.comnih.govfishersci.ca Rotating herbicides with different modes of action (MOAs) prevents the continuous selection of resistant biotypes to a single MOA. nih.govfishersci.ca Similarly, herbicide mixtures, which involve applying two or more herbicides with distinct MOAs simultaneously, are highly recommended to delay resistance development. nih.govfishersci.ca This is because an individual weed resistant to one MOA is likely to be controlled by the other herbicide acting at a different site of action. fishersci.ca
Research findings highlight the benefits of combining this compound with other herbicides:
Improved Control and Reduced Rates: Studies have demonstrated that combining the dipotassium (B57713) salt of this compound with copper or diquat can provide excellent control of Hydrilla verticillata, even at lower this compound application rates. americanelements.comwikipedia.org For instance, a combination of 1 mg L⁻¹ this compound (dipotassium salt) with 0.5 mg L⁻¹ copper or 0.5 mg L⁻¹ diquat achieved over 99% control of Hydrilla verticillata after a 24-hour exposure, comparable to higher rates of this compound applied alone. americanelements.com
Table 1: Efficacy of this compound Combinations on Hydrilla verticillata Biomass Reduction (6 Weeks After Treatment)
| Treatment | This compound Rate (mg L⁻¹) | Co-applied Herbicide (mg L⁻¹) | Biomass Reduction (%) |
| This compound Alone | 2 | N/A | >95 |
| This compound Alone | 3 | N/A | >95 |
| This compound + Copper | 1 | Copper (0.5) | >99 |
| This compound + Diquat | 1 | Diquat (0.5) | >99 |
| Note: This is an interactive data table representation. americanelements.com |
Impact on Herbicide Behavior: Combinations can influence herbicide absorption and translocation within target plants. For example, in studies involving milfoil hybrids (Myriophyllum spicatum × M. sibiricum), combining this compound with 2,4-D did not significantly impact this compound accumulation. However, 2,4-D accumulation increased by 80% when combined with this compound compared to 2,4-D applied alone. Conversely, the shoot-to-root translocation of this compound decreased by almost 50% (from 16.7% to 9.2%) when applied in combination with 2,4-D. Similarly, 2,4-D shoot-to-root translocation was significantly reduced (from 24.8% to 3.93%) in the presence of this compound. fishersci.ca
Table 2: Herbicide Translocation in Milfoil Hybrids (Shoot-to-Root)
| Herbicide | Application Method | Translocation (%) |
| This compound | Alone | 16.7 ± 2.6 |
| This compound | With 2,4-D | 9.2 ± 1.2 |
| 2,4-D | Alone | 24.8 ± 2.6 |
| 2,4-D | With this compound | 3.93 ± 0.4 |
| Note: This is an interactive data table representation. fishersci.ca |
Delaying Resistance Evolution: Combining this compound with other herbicides, such as florpyrauxifen-benzyl, provides multiple effective MOAs for weed management, serving as an excellent strategy to delay further resistance evolution. fishersci.beamericanelements.com While accumulation of this compound and florpyrauxifen-benzyl in Hydrilla verticillata biotypes was not impacted when applied in combination, translocation patterns could be affected. For instance, this compound shoot-to-root translocation in monoecious H. verticillata was significantly reduced from 16.2% when applied alone to 2.2% when combined with florpyrauxifen-benzyl. fishersci.be
The advantages of using herbicide combinations extend beyond resistance management to include reduced herbicide quantity, lower application costs, improved selectivity, and shorter contact times, particularly beneficial in flowing water environments. americanelements.comwikipedia.orgsigmaaldrich.com Compatible herbicides for use with potassium this compound include bispyribac, diquat, fluridone, penoxsulam, and topramezone. wikidata.org
Advanced Analytical Methodologies for Endothall Quantitation in Environmental Matrices
Chromatographic Techniques for Trace-Level Determination
Chromatographic techniques, particularly when hyphenated with mass spectrometry, offer the necessary separation power and detection sensitivity for trace-level determination of endothall in environmental samples. These methods address the challenges posed by this compound's chemical properties and the diverse nature of environmental matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone for this compound analysis, notably prescribed by methods such as the U.S. EPA Method 548.1. This method involves the extraction of this compound from water samples, followed by a crucial derivatization step to convert the dicarboxylic acid into a more volatile form, typically its dimethyl ester fishersci.finottingham.ac.ukwikidata.orgctdbase.org. The derivatization process, which can take approximately 30 minutes with modest heating, is essential for enabling the compound's gas chromatographic separation nottingham.ac.ukwikidata.orgctdbase.org. Following derivatization, the ester is partitioned into an organic solvent like methylene (B1212753) chloride, and the extract volume is reduced before GC-MS analysis using megabore capillary columns nottingham.ac.ukwikidata.orgctdbase.org. EPA Method 548.1 specifies a typical GC run time of about 20 minutes fishersci.fiherts.ac.ukfishersci.com.
To achieve enhanced sensitivity and selectivity in GC-MS analysis of this compound, Selected Ion Monitoring (SIM) mode is frequently employed. SIM focuses the mass spectrometer on specific ion fragments characteristic of the target compound, such as m/z = 123 for the dimethyl ester of this compound, rather than scanning the entire mass range ctdbase.orgnih.gov. This targeted approach significantly improves the signal-to-noise ratio, enabling the detection of ultra-trace concentrations and reducing interference from co-extracted matrix components nih.govunand.ac.id. The use of SIM is recognized for providing lower reporting limits and enhancing the defensibility of analytical data, particularly for regulatory compliance unand.ac.id.
Ion Chromatography-Mass Spectrometry (IC-MS/MS) presents a compelling alternative to GC-MS for this compound quantitation, primarily due to its capability for direct analysis of water samples without the need for time-consuming derivatization or extensive sample preparation fishersci.fiherts.ac.ukfishersci.com. This compound, being a dicarboxylic acid, is well-suited for separation by ion chromatography herts.ac.uk. This direct injection approach significantly reduces sample preparation time and improves method throughput. IC-MS/MS systems often utilize Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) modes for highly sensitive and selective detection of this compound, typically achieving low ppb (µg/L) detection limits fishersci.fiherts.ac.ukfishersci.com. Studies have demonstrated that IC-MS methods can achieve chromatographic separation of this compound within 10 minutes, a significant reduction compared to the 20-minute GC methods fishersci.fiherts.ac.ukfishersci.com.
An example of method performance for IC-MS/MS analysis of this compound in water samples is summarized below:
| Parameter | Value | Source |
| Detection Limit (LOD) | 0.20 µg/L (SIM) fishersci.fi, 0.56 ppb herts.ac.uk | fishersci.fiherts.ac.uk |
| Linearity Range | 1 ppb to 1000 ppb herts.ac.uk | herts.ac.uk |
| Recovery (0.5 µg/L) | 95.5% fishersci.fi | fishersci.fi |
| Recovery (1 µg/L) | 97% fishersci.fi | fishersci.fi |
| Repeatability (0.5 µg/L) | CV 16% fishersci.fi | fishersci.fi |
| Repeatability (1 µg/L) | CV 12% fishersci.fi | fishersci.fi |
| Run Time | 10 minutes fishersci.fiherts.ac.ukfishersci.com | fishersci.fiherts.ac.ukfishersci.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique employed for environmental residue analysis of this compound, particularly in studies concerning its degradation and the behavior of its isomers in aquatic environments. Unlike GC-MS, LC-MS often does not require derivatization for this compound analysis, simplifying the sample preparation workflow ctdbase.org. LC-MS methods typically involve chromatographic separation using columns such as Eclipse XDB-C8 or Hypercarb, with mobile phases tailored to the compound's properties, often incorporating formic acid or ammonium (B1175870) carbonate. Detection is commonly performed using electrospray ionization (ESI) in negative ion mode, with techniques like Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity ctdbase.org. LC-MS has been successfully applied to determine this compound acid concentrations in water samples at approximately weekly intervals in degradation studies, demonstrating its utility in monitoring environmental fate.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Sample Preparation and Derivatization Strategies
Effective sample preparation is paramount for accurate this compound quantitation, particularly for trace-level analysis in complex environmental matrices. This often involves steps to isolate and concentrate this compound while minimizing matrix interferences.
Solid Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and cleanup of this compound from environmental water samples, as outlined in EPA Method 548.1 nottingham.ac.ukwikidata.orgctdbase.org. The method typically involves passing a water sample (e.g., 100 mL) through an ion-exchange SPE cartridge, which contains an intermediate strength anion exchanger nottingham.ac.ukwikidata.org. This process selectively retains this compound due to its acidic functional groups.
A common SPE protocol involves:
Conditioning : The SPE cartridge is conditioned with appropriate solvents to prepare the sorbent for extraction nottingham.ac.uk.
Extraction : The water sample is passed through the conditioned cartridge, allowing this compound to be adsorbed nottingham.ac.ukwikidata.org.
Washing : The cartridge is washed to remove matrix interferences.
Elution : this compound is then eluted from the cartridge using an acidic solvent, such as acidic methanol (B129727) nottingham.ac.ukwikidata.org.
However, challenges can arise during SPE, particularly from interferences caused by high concentrations of inorganic matrix ions like calcium (Ca²⁺), magnesium (Mg²⁺), and sulfate (B86663) (SO₄²⁻), which can significantly lower this compound recovery by competing for binding sites on the ion-exchange resin nottingham.ac.ukwikidata.org. To mitigate these interferences, EPA Method 548.1 suggests dilution and treatment steps, sometimes involving ethylenediamine (B42938) tetraacetic acid (EDTA). Despite these challenges, SPE remains a critical step for achieving the low detection limits required for environmental monitoring.
Typical recovery rates for this compound using SPE protocols followed by GC-MS analysis can be high, with reported values ranging from 95.2% to 98.6% in de-ionized water matrices when competing ions are absent.
| Sample # | Concentration Spiked (µg/mL) | Percent Recovery (%) |
| 1 | 47.6 | 95.2 |
| 2 | 49.3 | 98.6 |
| 3 | 48 | 96.0 |
Note: These recoveries are based on samples spiked in de-ionized water, reflecting ideal conditions without significant matrix interferences.
Future Research Directions and Emerging Areas in Endothall Science
Elucidating Novel Modes of Action
While endothall's primary mode of action is now understood to involve the inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), the precise molecular interactions and a comprehensive understanding of all its phytotoxic effects remain areas of active investigation. moa-technology.comnoaa.govresearchgate.netnih.govpnwhandbooks.org Historically, this compound's herbicidal mechanism was not fully clear, with various mechanisms postulated. noaa.govmass.govuky.eduflvc.org Early research suggested interference with plant protein synthesis, lipid synthesis, and the activities of dipeptidases and proteinases. noaa.govmass.govuky.eduflvc.org Additionally, it was proposed that this compound might inhibit respiration, with a greater effect observed in the dark, indicating a non-light-dependent mechanism. mass.gov Interference with the metabolism of molecules involved in genetic coding, such as mRNA, has also been suggested. mass.govuky.edu
More recent detailed analyses have shown that this compound distorts the orientation of cell division planes and microtubule spindle structures in meristematic corn root tips, leading to cell cycle arrest in prometaphase. noaa.gov Similar effects, including malformed spindles and abnormal perinuclear microtubule patterns, were observed in tobacco BY-2 cells, paralleling those induced by other protein phosphatase inhibitors like cantharidin (B1668268) and okadaic acid. noaa.gov The structural similarity between this compound and cantharidin provided a crucial clue in identifying its protein phosphatase inhibitory activity. noaa.govnih.gov However, some effects of this compound, such as inhibition of S-phase initiation and DNA synthesis, and condensed nuclei arrested in late mitosis, have been observed that are not fully explained by the known TON2-pathway inhibition, suggesting the involvement of other protein phosphatases or additional checkpoints. noaa.gov Future research aims to fully clarify these complex interactions and identify any additional, as yet undiscovered, molecular targets that contribute to this compound's herbicidal efficacy. moa-technology.comresearchgate.net
Long-Term Ecological Monitoring and Impact Assessment
Long-term ecological monitoring (LTEM) is essential for understanding the long-term impacts of chemical compounds like this compound on ecosystems and for informing natural resource management. biorxiv.org While this compound is generally reported to have a relatively short persistence in aquatic environments, typically undergoing complete degradation by microbial action within 30 to 60 days, comprehensive long-term studies are still needed. pnwhandbooks.orgmass.govnoaa.govccetompkins.org Its rapid degradation and low adsorption to sediments or bioconcentration in aquatic organisms are positive indicators. mass.govnoaa.govccetompkins.org However, some studies have noted instances where this compound concentrations in certain organisms exceeded water concentrations, highlighting the need for continued vigilance. mass.gov
Current monitoring programs assess the need for repeat applications and track environmental concentrations. mpi.govt.nz Future research should prioritize comprehensive, long-term monitoring to detect potential subtle or cumulative effects on aquatic ecosystems, including non-target organisms, and to validate existing environmental fate models under various real-world conditions. biorxiv.orgmpi.govt.nzwa.govwa.gov Specific data gaps exist, particularly concerning the effects of this compound on salmonids, and further research is crucial to address these uncertainties. wa.gov Such monitoring efforts are vital for ensuring the continued responsible use of this compound while safeguarding ecological health.
Advanced Resistance Mechanism Characterization
The development of herbicide resistance in weeds poses a significant challenge to agricultural and aquatic plant management, largely driven by repeated herbicide applications. clemson.edumdpi.comfrontiersin.orgresearchgate.net Cases of this compound resistance have been reported in annual bluegrass, with some biotypes exhibiting a 2.3- to 3.3-fold increase in resistance compared to susceptible populations. cambridge.org The specific mechanism of this compound resistance in certain populations, such as some glyphosate-resistant annual bluegrass biotypes, remains unidentified. cambridge.org
Herbicide resistance mechanisms are broadly categorized into target-site based resistance (TSR) and non-target-site based resistance (NTSR). researchgate.netnih.gov NTSR, also known as metabolic resistance, is particularly challenging to identify and manage because it involves the plant's ability to detoxify the herbicide or prevent it from reaching its intended target through various physiological processes. clemson.edunih.govresearchgate.net Advanced research is actively characterizing the genes involved in NTSR and investigating the evolutionary processes that lead to herbicide resistance. clemson.edumdpi.comnih.govoup.com This includes the synergistic integration of transcriptomic and metabolomic analyses to gain comprehensive insights into these complex mechanisms. nih.govresearchgate.net Future research should focus on precisely identifying the genes and biochemical pathways that confer this compound resistance, especially those related to non-target-site mechanisms, to facilitate the development of effective strategies for managing resistant weed populations and preserving the efficacy of this compound. clemson.educambridge.orgnih.govresearchgate.net
Development of Sustainable Management Strategies for this compound Use
Developing sustainable management strategies for this compound use is crucial for maintaining effective weed control while minimizing environmental impact and preventing the evolution of resistance. numberanalytics.com Integrated Pest Management (IPM) strategies are a cornerstone of sustainable approaches, aiming to reduce reliance on synthetic pesticides by combining various control methods. numberanalytics.comtaylorandfrancis.comcnagrochem.combeyondpesticides.org IPM integrates physical, cultural, biological, and chemical controls, advocating for the use of chemical pesticides only as a last resort. numberanalytics.combeyondpesticides.org
For this compound, research into sustainable strategies includes investigating sequential applications at lower rates, which have shown to be more effective than single higher-rate applications for annual bluegrass control, potentially reducing phytotoxicity and resistance pressure. cambridge.org Optimizing application timing and exploring post-application irrigation to mitigate turf injury are also important areas for research. cambridge.org Future research should prioritize the development and implementation of comprehensive IPM programs that seamlessly integrate this compound with other control methods. cambridge.orgnumberanalytics.comtaylorandfrancis.comcnagrochem.combeyondpesticides.org This includes exploring the use of this compound in tank mixes or rotations with other herbicides or biological controls to enhance efficacy, diversify selection pressure, and further reduce the risk of resistance development. cambridge.org Such integrated approaches contribute to a more resilient and environmentally sound pest management system.
Refinement of Environmental Fate Modeling
Refinement of environmental fate modeling is critical for accurately predicting the distribution, persistence, and degradation of this compound in various environmental compartments. Environmental fate and exposure models are powerful tools for assessing chemical behavior in the multimedia environment. regulations.govrsc.orgfederalregister.govnih.gov this compound's primary degradation pathway is biotransformation, largely driven by microbial activity. mass.govnoaa.govccetompkins.orgtaylorandfrancis.comresearchgate.netepa.gov Its half-life is reported to be 4 to 9 days in soil and approximately one week or less in water under aerobic conditions, though degradation can be slower under anaerobic conditions. mass.govnoaa.govccetompkins.orgtaylorandfrancis.comresearchgate.netepa.gov
Studies have been conducted to validate predictive fate models, such as the Exposure Analysis Modeling System (EXAMS) and the Simplified Lake and Stream Analysis model (SLSA), using this compound as a test chemical. nih.gov While these models can predict concentrations, observed aqueous half-lives have sometimes been shorter than model predictions, suggesting that factors like horizontal dispersion and dilution significantly contribute to this compound's dissipation in aquatic systems. nih.govusgs.gov Future research needs to refine these models by incorporating more accurate estimates of partition coefficients for polar and ionizable chemicals, providing better descriptions of bioavailability in diverse environments, and injecting greater ecological realism into exposure predictions to account for the complexity of ecosystem structures and functions. rsc.org Further validation trials in a wider range of environmental conditions are necessary to improve the confidence and accuracy of these models, thereby enhancing their utility for robust environmental risk assessment and management. rsc.orgnih.gov This also includes a more detailed consideration of factors influencing microbial degradation rates and potential interactions with sediment. researchgate.net
Q & A
Q. What are the standard analytical methods for detecting Endothall in environmental samples, and how do detection limits vary?
The U.S. EPA approves methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying this compound in water. The minimum reporting level (MRL) is typically 9 µg/L, with non-detections substituted as zero, ½ MRL, or full MRL in occurrence studies to calculate system arithmetic means . Method detection limits (MDLs) are validated through proficiency testing (PT) data, with EPA Method 548.1 being the most frequently used .
Q. What is the environmental fate of this compound in aquatic systems?
this compound degrades rapidly via microbial activity in soil and water but exhibits limited leaching potential due to this degradation. It does not bioaccumulate in aquatic organisms, making its persistence context-dependent (e.g., pH, microbial load) . Standardized biodegradation assays, such as OECD 301F, are recommended to assess site-specific behavior.
Q. How does this compound interact with water treatment processes?
Granular activated charcoal (GAC) is EPA-approved for this compound removal in drinking water systems. Researchers should evaluate GAC adsorption efficiency using batch experiments with varying contact times and charcoal particle sizes, monitoring breakthrough curves to optimize treatment .
Advanced Research Questions
Q. How should researchers address discrepancies between detection and non-detection records in this compound concentration datasets?
Use sensitivity analyses with multiple substitution values (e.g., zero, ½ MRL, full MRL) to quantify uncertainty in arithmetic mean calculations. For example, EPA’s Stage 2 occurrence analysis employs these substitutions to estimate exceedance probabilities relative to thresholds like the Maximum Contaminant Level (MCL) . Statistical tools like bootstrapping can further assess confidence intervals for low-concentration datasets.
Q. What experimental approaches are recommended for studying this compound’s effects on ion transport in epithelial cells?
Polarized cell monolayers (e.g., CFBE41o− cells expressing wild-type CFTR) can be pretreated with this compound and exposed to activators like forskolin (20 µM) or genistein (50 µM). Measure short-circuit current (Isc) to assess chloride conductance, using glybenclamide (100 µM) as a CFTR inhibitor to confirm specificity . Include vehicle controls and replicate experiments (n ≥ 5) to ensure reproducibility.
Q. How can analytical method variability impact regulatory compliance assessments for this compound?
Compare MDLs across laboratories using PT data to identify inter-lab variability. For instance, EPA Method 548.1 shows consistent MDLs of 5–10 µg/L, but matrix effects (e.g., organic matter in water) may elevate detection limits. Spike recovery tests (e.g., 24.0 µg/L spiked samples) validate method accuracy, with recovery yields ideally within 50–150% .
Q. What mechanistic studies are needed to resolve contradictions in this compound’s biological activity?
While this compound alone does not activate CFTR-mediated Cl− conductance in some cell models (e.g., ΔF508 CFTR mutants), its role in other ion channels (e.g., calcium signaling) remains unexplored. Employ siRNA knockdowns or CRISPR-edited cell lines to isolate target pathways, paired with electrophysiology (patch-clamp) for real-time ion flux measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
